Cas no 10034-94-3 (Silicic acid (H4SiO4),magnesium salt (1:2))

10034-94-3 structure

商品名:Silicic acid (H4SiO4),magnesium salt (1:2)

Silicic acid (H4SiO4),magnesium salt (1:2) 化学的及び物理的性質

名前と識別子

-

- Silicic acid (H4SiO4),magnesium salt (1:2)

- dimagnesium silicate

- AC1L24WL

- AC1LAP9N

- ACMC-1BVVD

- CTK0H6545

- EINECS 233-112-5

- Magnesium orthosilicate

- Nesosilicate

- Dimagnesiumsilicat

- Orthosilicic acid dimagnesium salt

- Silicic acid (H4SiO4), magnesium salt (1:2)

- SUNPEARL 60

- Q17093981

- magnesium silicate (forsterite)

- DTXSID20143180

- magnesium-silicate

- HCWCAKKEBCNQJP-UHFFFAOYSA-N

- Magnesium silicate (Mg2SiO4)

- AKOS028109515

- 10034-94-3

- dimagnesium;silicate

- 33JD0Q1Q6P

- UNII-33JD0Q1Q6P

- MAGNESIUM SILICATES MAGNESIUM ORTHOSILICATE [MI]

-

- インチ: InChI=1S/2Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4

- InChIKey: HCWCAKKEBCNQJP-UHFFFAOYSA-N

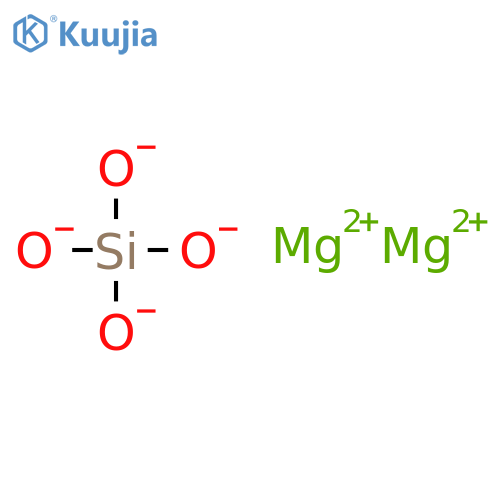

- ほほえんだ: [Mg+2].[Mg+2].[O-][Si]([O-])([O-])[O-]

計算された属性

- せいみつぶんしりょう: 139.9265

- どういたいしつりょう: 139.927

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 19.1

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.2A^2

じっけんとくせい

- 密度みつど: 3.21

- ゆうかいてん: 1910°

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 92.24

- LogP: -0.85600

Silicic acid (H4SiO4),magnesium salt (1:2) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43807-250g |

Magnesium silicate, 99% (metals basis) |

10034-94-3 | 99% | 250g |

¥20433.00 | 2023-03-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43807-50g |

Magnesium silicate, 99% (metals basis) |

10034-94-3 | 99% | 50g |

¥3992.00 | 2023-03-06 |

Silicic acid (H4SiO4),magnesium salt (1:2) 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

10034-94-3 (Silicic acid (H4SiO4),magnesium salt (1:2)) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量